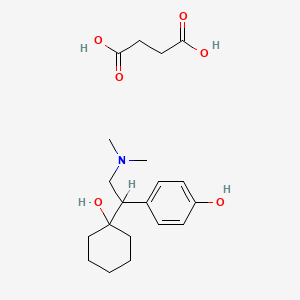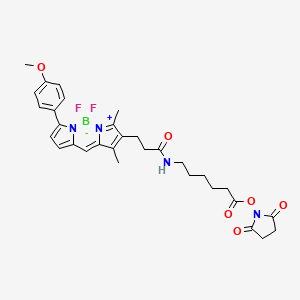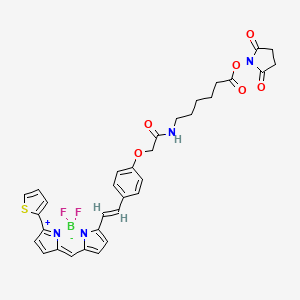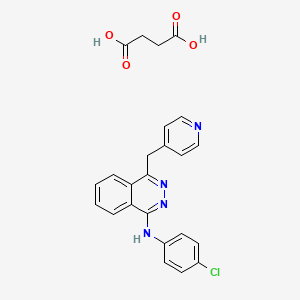
毒卡罗黄酮
描述
Toxicarol isoflavone is a naturally occurring isoflavone extracted from the plant Millettia brandisiana. Isoflavones are a class of flavonoids, which are phenolic compounds with a 3-phenylchromen-4-one backbone.
科学研究应用
Toxicarol isoflavone has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its role in plant-microbe interactions and defense mechanisms.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of natural pesticides and other agrochemicals
作用机制
Toxicarol isoflavone exerts its effects through various molecular targets and pathways. It acts as a selective estrogen receptor modulator, binding to estrogen receptors and exerting estrogenic-like effects. Additionally, it influences the activity of enzymes involved in oxidative stress and inflammation, thereby modulating cellular responses .
生化分析
Biochemical Properties
Toxicarolisoflavone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in the isoflavone biosynthesis pathway, such as 2-hydroxyisoflavanone dehydratase . This enzyme catalyzes the dehydration of 2-hydroxyisoflavanones to form isoflavones, a crucial step in the biosynthesis of these compounds. Additionally, Toxicarolisoflavone exhibits binding interactions with estrogen receptors, mimicking the action of estrogen and influencing various estrogen-dependent biochemical pathways .
Cellular Effects
Toxicarolisoflavone exerts several effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving estrogen receptors . By binding to these receptors, Toxicarolisoflavone can modulate gene expression and cellular metabolism, leading to changes in cell function. For instance, it can induce apoptosis in certain cancer cell lines by activating apoptotic signaling pathways . Additionally, Toxicarolisoflavone has been observed to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in immune cells .
Molecular Mechanism
The molecular mechanism of Toxicarolisoflavone involves its interaction with various biomolecules at the molecular level. This compound binds to estrogen receptors, leading to the activation or inhibition of specific genes involved in cell proliferation, differentiation, and apoptosis . Toxicarolisoflavone also exhibits enzyme inhibition properties, particularly against enzymes involved in oxidative stress pathways . By inhibiting these enzymes, it reduces oxidative stress and prevents cellular damage. Furthermore, Toxicarolisoflavone can modulate the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Toxicarolisoflavone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over several months when stored at -20°C . Long-term studies have shown that Toxicarolisoflavone maintains its biological activity over extended periods, with consistent effects on cellular function observed in both in vitro and in vivo studies . The stability and activity of Toxicarolisoflavone can be influenced by factors such as temperature and light exposure .
Dosage Effects in Animal Models
The effects of Toxicarolisoflavone vary with different dosages in animal models. At low to moderate doses, Toxicarolisoflavone has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at certain dosages, and further increases in dosage lead to adverse effects . These findings highlight the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
Toxicarolisoflavone is involved in several metabolic pathways, particularly those related to isoflavone biosynthesis and metabolism. It is metabolized by enzymes such as cytochrome P450s, which catalyze the hydroxylation and demethylation of the compound . These metabolic reactions lead to the formation of various metabolites, which can further participate in biochemical reactions. Toxicarolisoflavone also influences metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, thereby affecting metabolite levels .
Transport and Distribution
Within cells and tissues, Toxicarolisoflavone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, Toxicarolisoflavone can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of Toxicarolisoflavone within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
Toxicarolisoflavone exhibits specific subcellular localization patterns that are crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific cellular compartments . For instance, Toxicarolisoflavone can be targeted to the endoplasmic reticulum or mitochondria, where it influences cellular processes such as protein folding and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of toxicarol isoflavone involves the use of 2,2-dimethyl-5-hydroxy-7-methoxychroman as a starting material. The synthetic route includes several steps, such as methylation, cyclization, and hydroxylation, under specific reaction conditions .
Industrial Production Methods: Industrial production of toxicarol isoflavone can be achieved through biotechnological approaches, such as plant cell cultures and metabolic engineering. These methods involve the use of genetically engineered microorganisms or plant organ cultures to enhance the yield of isoflavones .
化学反应分析
Types of Reactions: Toxicarol isoflavone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced isoflavone derivatives.
Substitution: Formation of halogenated or alkylated isoflavone derivatives.
相似化合物的比较
Toxicarol isoflavone is structurally and biogenetically related to other isoflavones, such as genistein, daidzein, and glycitein. These compounds share a similar 3-phenylchromen-4-one backbone but differ in their functional groups and biological activities. Toxicarol isoflavone is unique due to its specific hydroxylation and methoxylation patterns, which contribute to its distinct biological properties .
Similar Compounds:
Genistein: Known for its estrogenic and anticancer properties.
Daidzein: Studied for its anti-inflammatory and antioxidant effects.
Glycitein: Investigated for its potential role in bone health and cardiovascular protection.
属性
IUPAC Name |
5-hydroxy-8,8-dimethyl-3-(2,4,5-trimethoxyphenyl)pyrano[2,3-h]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O7/c1-23(2)7-6-12-17(30-23)9-15(24)20-21(25)14(11-29-22(12)20)13-8-18(27-4)19(28-5)10-16(13)26-3/h6-11,24H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIRAQXHOVJVDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC(=C(C=C4OC)OC)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Toxicarol isoflavone and where is it found?
A1: Toxicarol isoflavone is a naturally occurring isoflavone compound. It was first isolated from certain leguminous plants, specifically fish-poison plants, known for their ichthyotoxic properties [, ]. One such plant is Derris ovalifolia, from which researchers successfully isolated Toxicarol isoflavone along with other known compounds []. It has also been found in Millettia dielsiana [].
Q2: What is the chemical structure of Toxicarol isoflavone?
A2: While the provided abstracts do not explicitly detail the molecular formula and weight, they do mention that the structure of Toxicarol isoflavone has been confirmed through synthesis [, ]. This suggests that its chemical structure is well-defined within the scientific literature.
Q3: Are there any known synthetic routes for producing Toxicarol isoflavone?
A3: Yes, researchers have successfully synthesized Toxicarol isoflavone. One study mentions utilizing the oxidative rearrangement of dihydropyranochalcones with thallium(III) nitrate as a synthetic strategy []. This suggests that laboratory production of the compound is feasible.
Q4: What is the research focus regarding Toxicarol isoflavone?
A4: Currently, the research on Toxicarol isoflavone primarily revolves around its isolation, structural characterization, and synthesis [, , , , , ]. Further research is needed to explore its potential biological activities, mechanisms of action, and potential applications in various fields.
Q5: What are the limitations of the current research on Toxicarol isoflavone?
A5: The available research on Toxicarol isoflavone is limited in scope, primarily focusing on its natural occurrence and chemical synthesis. There is a significant lack of information regarding its biological activity, potential applications, and safety profiles. This highlights the need for further investigation to fully understand the compound's properties and potential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide](/img/structure/B1663743.png)






![2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1663753.png)

![[(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid](/img/structure/B1663755.png)